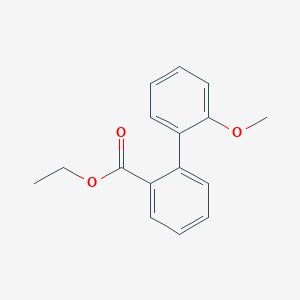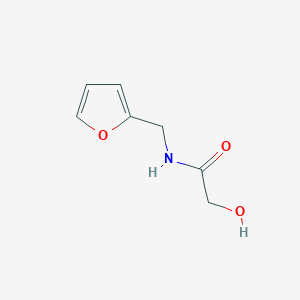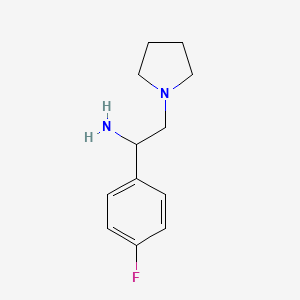
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- is a chemical compound with the molecular formula C7H11ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two amino groups at positions 4 and 5, a chlorine atom at position 2, a methyl group at position 6, and an isopropyl group attached to one of the amino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- typically involves the chlorination of 2-methyl-4,5-diaminopyrimidine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. The isopropyl group is introduced through a subsequent alkylation reaction using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Derivatives with substituted nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the chlorine and isopropyl groups enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-methyl-4,5-pyrimidinediamine
- 2-Chloro-6-methylpyrimidine-4,5-diamine
Uniqueness
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- is unique due to the presence of the isopropyl group attached to the amino group, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
890094-20-9 |
|---|---|
Formule moléculaire |
C8H13ClN4 |
Poids moléculaire |
200.67 g/mol |
Nom IUPAC |
2-chloro-6-methyl-4-N-propan-2-ylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-4(2)11-7-6(10)5(3)12-8(9)13-7/h4H,10H2,1-3H3,(H,11,12,13) |
Clé InChI |
JZJCPSGUJAUBHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)Cl)NC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



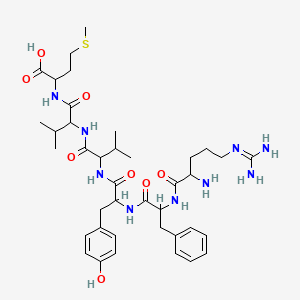

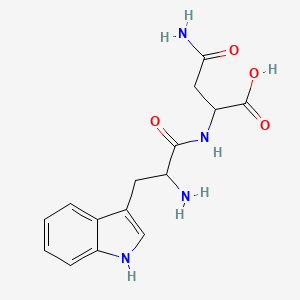
![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)
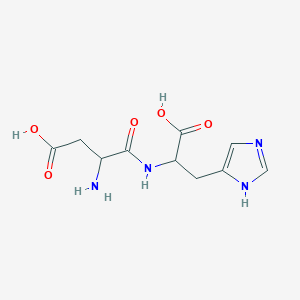
![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B12114313.png)

